molecular formula C13H16N2OS B187914 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- CAS No. 63704-48-3

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-

Cat. No. B187914
CAS RN: 63704-48-3
M. Wt: 248.35 g/mol
InChI Key: HNRLDJLVPWJKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as thiamine pyrophosphate (TPP) analog and has been found to have several physiological and biochemical effects.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is not fully understood. However, it is known to act as a cofactor for several enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. This compound is also known to play a crucial role in the metabolism of glucose, amino acids, and lipids.
Biochemical and Physiological Effects
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- has several biochemical and physiological effects. This compound is known to play a crucial role in the metabolism of carbohydrates, lipids, and amino acids. It is also involved in the production of ATP, which is the primary source of energy for the body. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The use of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- in lab experiments has several advantages. This compound is highly reactive and can be used to study the mechanisms of several enzymes. It is also a valuable tool for studying the metabolism of carbohydrates, lipids, and amino acids. However, the use of this compound in lab experiments also has some limitations. It can be hazardous if not handled properly, and its reactivity can make it difficult to work with.

Future Directions

There are several future directions for the study of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-. One direction is the development of new synthesis methods that are safer and more efficient. Another direction is the study of the compound's potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential impact on human health.
Conclusion
In conclusion, 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is a valuable compound that has several potential applications in scientific research. This compound has several physiological and biochemical effects, making it a valuable tool in various research areas. The development of new synthesis methods and further research is needed to fully understand the potential applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- can be achieved through several methods. One of the most common methods is the reaction between 4-methyl-5-(2-hydroxyethyl)thiazole and 2-chloroacetaldehyde. Another method involves the reaction between 4-methyl-5-(2-hydroxyethyl)thiazole and 2-chloroethanol. The synthesis of this compound requires careful handling as it is highly reactive and can be hazardous if not handled properly.

Scientific Research Applications

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- has been extensively studied for its potential applications in scientific research. This compound has been found to have several physiological and biochemical effects, making it a valuable tool in various research areas. Some of the research areas where this compound has been used include enzymology, biochemistry, and pharmacology.

properties

CAS RN

63704-48-3

Product Name

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H16N2OS/c1-9-8-13(2,3)14-12(17)15(9)10-6-4-5-7-11(10)16/h4-8,16H,1-3H3,(H,14,17)

InChI Key

HNRLDJLVPWJKFE-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(N=C(N1C2=CC=CC=C2O)S)(C)C

SMILES

CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C

Other CAS RN

63704-48-3

Origin of Product

United States

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